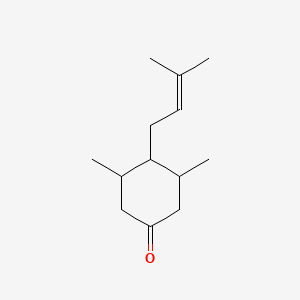

Cyclohexanone, 3,5-dimethyl-4-(3-methyl-2-butenyl)-

Description

Cyclohexanone, 3,5-dimethyl-4-(3-methyl-2-butenyl)- is a substituted cyclohexanone derivative characterized by a 3-methyl-2-butenyl (prenyl) group at the 4-position and methyl groups at the 3- and 5-positions. This compound belongs to a broader class of functionalized cyclohexanones, which are pivotal intermediates in organic synthesis and industrial applications. The prenyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

71820-44-5 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(3S,5S)-3,5-dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H22O/c1-9(2)5-6-13-10(3)7-12(14)8-11(13)4/h5,10-11,13H,6-8H2,1-4H3/t10-,11-/m0/s1 |

InChI Key |

WRDVCBWZNKZSNG-QWRGUYRKSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@@H](C1CC=C(C)C)C |

Canonical SMILES |

CC1CC(=O)CC(C1CC=C(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₂O

- SMILES Representation : C[C@H]1CC(=O)CC@@HC

- InChIKey : WRDVCBWZNKZSNG-QWRGUYRKSA-N

This compound features a cyclohexanone structure with specific methyl and butenyl substitutions that influence its reactivity and utility in various chemical reactions.

Organic Synthesis

Cyclohexanone derivatives are often utilized as intermediates in organic synthesis. The compound can be synthesized through various methods, including hydrogenation reactions. For instance, the hydrogenation of 2,6-dimethyl-4-(3-methyl-2-butenyl)phenol has been shown to yield cyclohexanone derivatives useful in flavor and fragrance compositions .

Case Study: Synthesis Methodology

A notable method involves using palladium on carbon as a catalyst under controlled temperature and pressure conditions to convert phenolic compounds into cyclohexanones. The results indicate that varying solvents and catalysts can significantly affect the yield and purity of the desired cyclohexanone product.

| Catalyst | Solvent | Pressure (psig) | Temperature (°C) | Result |

|---|---|---|---|---|

| Palladium/C | Neat | 300 | 200 | 40% ketone A, 60% alcohol B |

| Rhodium/C | Hexane | 50-70 | 25 | 50% ketone A, 50% alcohol B |

Fragrance and Flavor Industry

Cyclohexanone derivatives are extensively used in the fragrance industry due to their pleasant odor profiles. They serve as key components in formulating perfumes and flavoring agents. The structural characteristics of cyclohexanone, particularly the presence of methyl groups and alkenyl chains, contribute to its aromatic properties.

Application Example

In a study focusing on fragrance compositions, it was demonstrated that cyclohexanone derivatives could be effectively incorporated into perfume formulations to enhance scent longevity and complexity .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for cyclohexanone derivatives due to their biological activities. For example, compounds similar to cyclohexanone have been evaluated for their antioxidant properties and antibacterial effects.

Case Study: Antioxidant Activity

A study investigated the antioxidant activity of synthesized compounds derived from cyclohexanone structures. The results showed significant antioxidant properties at specific concentrations, suggesting that these compounds could be further explored for therapeutic applications .

Industrial Applications

Beyond synthesis and fragrance applications, cyclohexanone derivatives are also used in industrial processes such as the production of plasticizers and solvents. Their chemical stability and solvent properties make them suitable for various industrial formulations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Cambridge Structural Database

The Cambridge Structural Database (CSD) lists 24 compounds with a 3,5-diaryl-6-monosubstituted-cyclohex-2-enone framework. Unlike the target compound, these derivatives feature aryl groups instead of aliphatic prenyl substituents. The ortho-substituents in such analogs induce greater steric hindrance, resulting in non-planar ring conformations (e.g., compound 2 in is less flat than compound 1) .

Table 1: Key Structural Differences

| Compound | Substituents at 4-Position | Substituents at 3,5-Positions | Ring Conformation |

|---|---|---|---|

| Target Compound | 3-Methyl-2-butenyl | Methyl groups | Moderately planar |

| CSD Analogues (e.g., 1, 2) | Aryl groups | Aryl or alkyl groups | Non-planar |

Prenylated Xanthones from Garcinia mangostana

Prenylated xanthones, such as 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone (), share the 3-methyl-2-butenyl moiety. These compounds exhibit cytotoxic activities against cancer cell lines (e.g., IC₅₀ values < 10 μM). While the target cyclohexanone derivative lacks the aromatic xanthone core, its prenyl group may confer similar bioactivity through radical scavenging or enzyme inhibition .

Physicochemical Properties and Reactivity

Vapor-Liquid Equilibrium (VLE) Behavior

Cyclohexanone derivatives often form quasi-ideal solutions, complicating separation processes. The UNIFAC and COSMO-RS models predict activity coefficients for such compounds. For instance, isomers of cyclohexenol exhibit distinct VLE behaviors, with COSMO-RS providing better differentiation than UNIFAC. The target compound’s branched prenyl group may reduce volatility compared to linear analogs, impacting distillation efficiency .

Catalytic Oxidation Potential

Fe(III) complexes catalyze cyclohexane oxidation to cyclohexanol and cyclohexanone with high selectivity (up to 95%). The target compound’s prenyl group could alter catalytic pathways, as bulky substituents may hinder radical-mediated oxidation mechanisms observed in simpler cyclohexanones .

Analytical and Industrial Relevance

Analytical Detection

Cyclohexanone and analogs are quantified via GC-MS or SIFT-MS. The prenyl group’s molecular weight (114 g/mol) may shift retention indices in GC-MS, requiring calibration with n-alkanes (C7–C30) for accurate identification .

Market Context

Cyclohexanone is a nylon-6 precursor, with market trends linked to cyclohexanol. The target compound’s niche applications (e.g., fragrances or pharmaceuticals) may differentiate it from bulk industrial derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 3,5-dimethyl-4-(3-methyl-2-butenyl)cyclohexanone?

- Methodological Answer :

- HPLC and GC-MS : High-performance liquid chromatography (HPLC) is used to quantify reaction products (e.g., cyclohexanone derivatives) with high selectivity, as demonstrated in photocatalytic oxidation studies . Gas chromatography–mass spectrometry (GC-MS) provides structural validation by matching fragmentation patterns with reference libraries .

- SDF/MOL Files : Structural Data Files (SDF) enable cheminformatics software to visualize molecular geometry and bond connectivity, critical for confirming substituent positions .

- Spectroscopic Methods : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy resolve functional groups and stereochemistry, particularly for hydroxyl or ketone moieties in derivatives .

Q. What safety protocols should be followed when handling 3,5-dimethyl-4-(3-methyl-2-butenyl)cyclohexanone?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods to avoid inhalation, which can cause respiratory irritation or nervous system depression. Wear nitrile gloves and lab coats to prevent skin contact .

- Carcinogenicity Classification : The compound’s structural analog, cyclohexanone, is classified as Group 3 (not classifiable as carcinogenic to humans) by IARC. However, handle with caution due to limited long-term toxicity data .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use Safety Data Sheets (SDS) for hazard-specific first aid .

Advanced Research Questions

Q. How can a Box-Behnken Design (BBD) optimize reaction parameters for synthesizing derivatives of this compound?

- Methodological Answer :

- Factor Selection : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) based on preliminary experiments or literature. For cyclohexanone oxime hydrolysis, factors included reaction temperature (X1), catalyst amount (X2), and water consumption (X3) .

- Response Surface Modeling : Use a three-level BBD to generate quadratic models (e.g., ) to predict optimal conditions. Validate with ANOVA (, ) .

- Case Study : In ketoxime hydrolysis, BBD reduced experimental runs by 50% while achieving >90% conversion efficiency .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Methodological Answer :

- Quantum Chemical Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate IR/NMR spectra. Compare with experimental data to identify discrepancies in substituent effects or conformational flexibility .

- Sensitivity Analysis : Adjust computational parameters (e.g., solvent models, basis sets) to match experimental peak assignments. For example, hydroxyl group vibrations in cyclohexanone derivatives require explicit solvent modeling .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., UV-Vis, Raman) to triangulate data and reduce ambiguity .

Q. What methodologies accurately determine solubility parameters and thermodynamic functions for this compound in mixed solvents?

- Methodological Answer :

- Titration and ATR-FTIR : Measure solubility in solvent mixtures (e.g., cyclohexanone/cyclohexanol) using titration for quantification and in situ ATR-FTIR for real-time monitoring. Relative deviations between methods should be <2% .

- Apelblat and λh Equations : Model solubility data with the Apelblat equation () for temperature dependence or the λh equation for solvent-solute interactions .

- Thermodynamic Analysis : Calculate Gibbs free energy (), enthalpy (), and entropy () using van’t Hoff plots. For adipic acid in cyclohexanone mixtures, ranged from 15–25 kJ/mol .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of palladium-based catalysts for synthesizing cyclohexanone derivatives?

- Methodological Answer :

- Kinetic Modeling : Compare rate constants () under standardized conditions (e.g., light intensity, solvent purity). showed a 3D kinetic model predicting cyclohexanone production rates with , validated via HPLC .

- Catalyst Characterization : Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to assess catalyst crystallinity and dispersion, which directly impact activity .

- Controlled Replication : Repeat experiments with identical catalyst batches and reactor setups to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.